2-(Hydroxymethyl)-4-methoxybenzimidazole
CAS No.:
Cat. No.: VC17955664
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | (4-methoxy-1H-benzimidazol-2-yl)methanol |
| Standard InChI | InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(5-12)10-6/h2-4,12H,5H2,1H3,(H,10,11) |
| Standard InChI Key | HAMRMOPTWLNZMV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1N=C(N2)CO |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The IUPAC name of this compound is (6-methoxy-1H-benzimidazol-2-yl)methanol, reflecting its methoxy substitution at position 4 (equivalent to position 6 in the benzimidazole numbering system) and hydroxymethyl group at position 2 . Its canonical SMILES representation is COC1=CC2=C(C=C1)N=C(N2)CO, illustrating the methoxy (COC) and hydroxymethyl (CO) functional groups . The compound’s three-dimensional structure has been confirmed via X-ray crystallography and molecular modeling, revealing a planar benzimidazole core with substituents influencing electronic distribution and hydrogen-bonding potential .
Table 1: Physicochemical Properties of 2-(Hydroxymethyl)-4-methoxybenzimidazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.19 g/mol | |
| Boiling Point | 441 °C (estimated) | |
| Density | 1.34 g/cm³ | |
| LogP (Partition Coefficient) | 1.06 | |
| Purity | ≥95% |
The compound’s relatively high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the hydroxymethyl group . Its moderate LogP value indicates balanced hydrophilicity and lipophilicity, making it suitable for drug design .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectra for this compound align with its structure:
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¹H NMR: A singlet at δ 3.85 ppm (3H, methoxy), a broad peak at δ 4.65 ppm (2H, hydroxymethyl), and aromatic protons between δ 6.80–7.25 ppm .
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¹³C NMR: Signals at δ 55.2 (methoxy), δ 61.8 (hydroxymethyl), and aromatic carbons between δ 110–150 ppm .
Mass spectrometry (MS) shows a molecular ion peak at m/z 178.19, consistent with its molecular weight .
Synthesis and Manufacturing
Synthetic Routes
2-(Hydroxymethyl)-4-methoxybenzimidazole is typically synthesized via cyclization reactions. One common method involves:
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Condensation: Reacting 4-methoxy-1,2-diaminobenzene with glycolic acid under acidic conditions to form the benzimidazole ring .
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Hydroxymethylation: Introducing the hydroxymethyl group via formaldehyde in the presence of a catalyst .
The reaction proceeds as follows:
Yield optimization studies indicate that temperatures between 80–100°C and catalysts like p-toluenesulfonic acid improve efficiency .
Purification and Quality Control
Purification is achieved via recrystallization from ethanol/water mixtures, yielding ≥95% purity . High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is used for quality assurance .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound is a precursor to pharmacologically active molecules. For example:
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Antiulcer Agents: Benzimidazole derivatives like omeprazole and pantoprazole require structurally similar intermediates . 2-(Hydroxymethyl)-4-methoxybenzimidazole can undergo sulfonation or alkylation to yield sulfonylbenzimidazoles, which inhibit gastric acid secretion .
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Anticancer Agents: Functionalization of the hydroxymethyl group enables conjugation with cytotoxic moieties, enhancing tumor-targeting capabilities .
Future Research Directions
Drug Delivery Systems
The hydroxymethyl group’s reactivity allows for covalent attachment to polymeric nanoparticles, enabling controlled drug release . Preliminary studies show 80% payload release over 72 hours in phosphate-buffered saline (pH 7.4) .
Computational Modeling
Molecular dynamics simulations predict strong binding affinity (ΔG = -8.2 kcal/mol) to cytochrome P450 enzymes, suggesting utility in prodrug design .
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